3-(Aminomethyl)-4-ethylaniline

Catalog No.
S13051248
CAS No.
200281-28-3
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4-ethylaniline

CAS Number

200281-28-3

Product Name

3-(Aminomethyl)-4-ethylaniline

IUPAC Name

3-(aminomethyl)-4-ethylaniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6,10-11H2,1H3

InChI Key

JTKLWLKATVDILB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)CN

3-(Aminomethyl)-4-ethylaniline is an organic compound belonging to the class of aromatic amines. Its chemical structure features an ethyl group and an amino group attached to a benzene ring, specifically at the para and meta positions, respectively. The compound can be represented by the molecular formula C11H15NC_{11}H_{15}N and has a molar mass of approximately 175.25 g/mol. The presence of both the amino and ethyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Nitro derivatives can be reduced back to the amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The amino group acts as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions can yield various derivatives that may have different biological or chemical properties.

Research indicates that 3-(Aminomethyl)-4-ethylaniline exhibits potential biological activity, particularly in the context of enzyme inhibition. For instance, compounds with similar structures have been studied for their ability to inhibit ferrochelatase, an enzyme involved in heme biosynthesis, which could have implications in cancer treatment due to its antiangiogenic properties . Furthermore, the compound's ability to form hydrogen bonds due to its amino group may allow it to interact with various biomolecules, influencing their function and activity.

Several synthesis methods for 3-(Aminomethyl)-4-ethylaniline have been documented:

  • Alkylation of Aniline Derivatives: A common method involves the alkylation of 2-(aminomethyl)aniline with ethyl halides under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.
  • Continuous Flow Processes: In industrial settings, continuous flow methods may be employed to enhance yield and purity, often utilizing metal catalysts like palladium or nickel.
  • Multi-step Synthesis: Other synthetic routes may involve multiple steps including acylation and subsequent reduction processes to achieve the desired compound .

3-(Aminomethyl)-4-ethylaniline finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Dyes and Pigments: The compound is utilized in producing dyes due to its chromophoric properties.
  • Research: It is employed in biochemical studies exploring enzyme interactions and mechanisms.

Studies on 3-(Aminomethyl)-4-ethylaniline have focused on its interactions with biological targets. For example, its mechanism of action may involve forming hydrogen bonds with proteins or nucleic acids, which can alter their structural conformation and function. Additionally, research into its role as a potential inhibitor of specific enzymes highlights its relevance in drug discovery and development .

Several compounds share structural similarities with 3-(Aminomethyl)-4-ethylaniline. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
4-AminobenzylamineAmino group at para positionUsed extensively in pharmaceuticals
2-(Aminomethyl)anilineAmino group at ortho positionExhibits different reactivity patterns
3-AminobenzylamineAmino group at meta positionPotential applications in agrochemicals
Ethyl 4-amino-3-methylbenzoateEster functional groupUsed as a precursor in organic synthesis

Each of these compounds has distinct reactivity profiles and applications based on their functional groups' positioning and nature.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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